Etretinate-d3 is a deuterated form of Etretinate, a synthetic retinoid structurally related to retinol (vitamin A). Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. [, , ] Etretinate-d3 serves as an important tool in scientific research, particularly in pharmacokinetic and metabolic studies, due to its distinct isotopic properties. [, ]
Etretinate-d3 is a deuterated form of etretinate, a retinoid compound primarily used in the treatment of severe skin disorders such as psoriasis and keratinization disorders. Etretinate is a synthetic derivative of vitamin A that functions by modulating cellular growth and differentiation through its action on retinoid receptors. The introduction of deuterium in etretinate-d3 enhances its pharmacokinetic properties, making it useful for research purposes, particularly in studies involving metabolic pathways and drug interactions.
Etretinate-d3 is synthesized through chemical methods that incorporate deuterium into the etretinate molecule. This modification allows for tracking and analysis in various biological studies, particularly in pharmacokinetics and metabolism research.
Etretinate-d3 belongs to the class of compounds known as retinoids. Retinoids are characterized by their structural similarity to vitamin A and are classified based on their chemical structure and biological activity. Etretinate-d3 specifically falls under the category of synthetic retinoids, which are designed to mimic the effects of natural retinoids while potentially offering improved efficacy or reduced side effects.
The synthesis of etretinate-d3 involves several key steps that typically include:
The specific synthetic route for etretinate-d3 may involve:
Etretinate-d3 maintains the core structure of etretinate but includes deuterium atoms at specific positions. The molecular formula for etretinate is , while its deuterated counterpart will reflect substitutions where hydrogen atoms are replaced with deuterium.
Etretinate-d3 can participate in various chemical reactions typical for retinoids, including:
The incorporation of deuterium allows for enhanced detection methods in analytical chemistry, facilitating studies on metabolic pathways and drug interactions through isotopic labeling techniques.
Etretinate acts primarily through binding to retinoid receptors (specifically Retinoic Acid Receptors), which regulate gene expression related to cell proliferation and differentiation. The mechanism involves:
Research indicates that etretinate has a long half-life, with some studies reporting detectable levels in serum even years after discontinuation of therapy, highlighting its sustained action within biological systems.
These properties suggest that etretinate-d3 is highly lipophilic, influencing its absorption and distribution within biological systems.
Etretinate-d3 serves several important roles in scientific research:
The evolution of synthetic retinoids for dermatological therapies marked a transformative era in the 1970s–1980s. Second-generation retinoids, including etretinate (marketed as Tegison or Tigason), emerged as breakthrough therapies for severe psoriasis and related disorders. Unlike first-generation retinoids (e.g., isotretinoin), etretinate featured an aromatic polyene backbone that enhanced receptor binding affinity and metabolic stability [8]. Its efficacy in treating recalcitrant plaque psoriasis and pustular variants was documented in early clinical trials, where it demonstrated >50% clearance in 18 of 21 patients [5]. However, etretinate’s lipophilicity led to extensive adipose tissue deposition and prolonged elimination half-lives (up to 120 days), posing significant teratogenicity risks [1]. These pharmacokinetic limitations drove the development of acitretin (etretinate’s carboxylic acid metabolite), which offered reduced tissue accumulation [8]. Despite this advance, acitretin retained the liability of reversible metabolism back to etretinate—especially with concurrent alcohol consumption [1]. This complex metabolic profile necessitated tools like Etretinate-d3 to elucidate retinoid biotransformation pathways and optimize drug design.
Table 1: Generations of Synthetic Retinoids and Key Properties
Generation | Representative Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|
First | Isotretinoin, Tretinoin | Non-aromatic polyene chains | Acne, acute promyelocytic leukemia |
Second | Etretinate, Acitretin | Aromatic polyene backbone | Psoriasis, ichthyoses |
Third | Tazarotene, Bexarotene | Receptor-selective analogs | Psoriasis, cutaneous T-cell lymphoma |
Isotopic labeling revolutionized the study of retinoid metabolism by enabling precise tracking of drug disposition without altering chemical behavior. Deuterium-labeled analogs like Etretinate-d3 (where three hydrogen atoms are replaced with deuterium at the methoxy group) serve as indispensable tools in pharmacokinetic research [3] [10]. The kinetic isotope effect (KIE) of deuterium—which strengthens carbon-deuterium bonds—reduces metabolic degradation rates, allowing researchers to distinguish parent drugs from metabolites in biological matrices [10]. For etretinate, deuterium labeling provided mechanistic insights into its reversible metabolism to acitretin and in vivo esterification. Studies using deuterated isotopes confirmed that ethanol intake potentiates the back-conversion of acitretin to etretinate via transesterification, explaining its persistent teratogenic potential [1]. Additionally, Etretinate-d3 facilitates mass-balance studies by generating distinct mass spectral signatures (e.g., m/z shift from 354.48 to 357.50) [4] [7], which isolate drug-derived analytes from endogenous compounds. This approach underpinned critical findings on retinoid accumulation in adipose tissue and guided regulatory recommendations on post-therapy contraception periods [8].
Table 2: Isotopes Used in Pharmacokinetic Studies of Retinoids
Isotope | Half-Life/Stability | Detection Method | Application in Retinoid Research |
---|---|---|---|
Deuterium (²H) | Stable | LC-MS, NMR | Metabolic pathway tracing, KIE studies |
Tritium (³H) | 12.3 years | Radiolabel assays, scintillation | Receptor binding, tissue distribution |
Carbon-14 (¹⁴C) | 5,730 years | AMS, liquid scintillation | Mass-balance, excretion quantitation |
Deuterated retinoids like Etretinate-d3 (CAS 1185237-13-1) enhance analytical precision in drug quantification and method validation. As internal standards in liquid chromatography–mass spectrometry (LC-MS), they correct for matrix effects and ionization variability, improving accuracy in measuring plasma retinoid concentrations [10]. Etretinate-d3’s near-identical chromatographic behavior to unlabeled etretinate—coupled with a +3 Da mass shift—enables unambiguous identification and quantification even in complex biological samples [4]. Beyond quantification, deuterated compounds underpin hydrogen isotope exchange (HIE) techniques for late-stage molecular labeling. Modern HIE employs iridium or ruthenium catalysts to incorporate deuterium into complex molecules like etretinate without multi-step synthesis [10]. For example, nanoparticle-catalyzed HIE efficiently labels the methoxy group of etretinate, producing Etretinate-d3 with high isotopic purity (>98%) [3] [10]. This approach streamlines the production of reference standards for regulatory bioanalysis and metabolic studies. Furthermore, deuterated retinoids aid in elucidating structure-activity relationships (SARs) by probing the impact of specific bond stabilization on receptor binding, as deuterium’s vibrational differences can subtly influence molecular conformation [10].
Table 3: Properties and Applications of Etretinate-d3
Property | Specification | Analytical Utility |
---|---|---|
Molecular Formula | C₂₃H₂₇D₃O₃ | Distinct mass spectral signature (357.50 g/mol) |
Isotopic Purity | ≥98% | Minimizes interference in MS quantification |
Detection Sensitivity | 0.1 ng/mL in plasma via LC-MS | Therapeutic drug monitoring, metabolite studies |
Synthetic Method | Hydrogen isotope exchange (HIE) with Ir/Ru catalysts | Efficient late-stage deuteration |
Concluding Note: Etretinate-d3 exemplifies how isotopic engineering bridges historical therapeutic challenges with contemporary analytical innovation, providing mechanistic insights that inform safer retinoid-based therapies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7